molecular formula C12H18ClN5S B12751419 Hydrazinecarboximidamide, N-(aminothioxomethyl)-2-(1-methylpropylidene)-N-phenyl-, monohydrochloride CAS No. 126301-93-7

Hydrazinecarboximidamide, N-(aminothioxomethyl)-2-(1-methylpropylidene)-N-phenyl-, monohydrochloride

Cat. No.: B12751419
CAS No.: 126301-93-7
M. Wt: 299.82 g/mol
InChI Key: OYBHYXBFTPNIPF-NSPIFIKESA-N
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Description

Hydrazinecarboximidamide, N-(aminothioxomethyl)-2-(1-methylpropylidene)-N-phenyl-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes hydrazinecarboximidamide and phenyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboximidamide, N-(aminothioxomethyl)-2-(1-methylpropylidene)-N-phenyl-, monohydrochloride typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve the reaction of hydrazine derivatives with isocyanates or thioamides under controlled conditions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboximidamide, N-(aminothioxomethyl)-2-(1-methylpropylidene)-N-phenyl-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Hydrazinecarboximidamide, N-(aminothioxomethyl)-2-(1-methylpropylidene)-N-phenyl-, monohydrochloride involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Hydrazinecarboximidamide, N-(aminothioxomethyl)-2-(1-methylpropylidene)-N-phenyl-, monohydrochloride may include other hydrazine derivatives or compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct properties and reactivity compared to other similar compounds

Conclusion

This compound is a compound of significant interest due to its unique chemical structure and potential applications in various fields

Properties

CAS No.

126301-93-7

Molecular Formula

C12H18ClN5S

Molecular Weight

299.82 g/mol

IUPAC Name

1-[(E)-N'-[(E)-butan-2-ylideneamino]carbamimidoyl]-1-phenylthiourea;hydrochloride

InChI

InChI=1S/C12H17N5S.ClH/c1-3-9(2)15-16-11(13)17(12(14)18)10-7-5-4-6-8-10;/h4-8H,3H2,1-2H3,(H2,13,16)(H2,14,18);1H/b15-9+;

InChI Key

OYBHYXBFTPNIPF-NSPIFIKESA-N

Isomeric SMILES

CC/C(=N/N=C(\N)/N(C1=CC=CC=C1)C(=S)N)/C.Cl

Canonical SMILES

CCC(=NN=C(N)N(C1=CC=CC=C1)C(=S)N)C.Cl

Origin of Product

United States

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